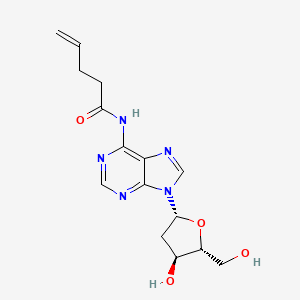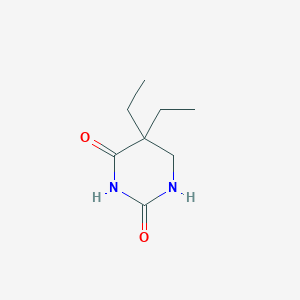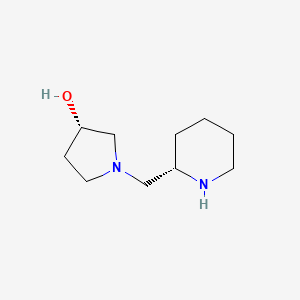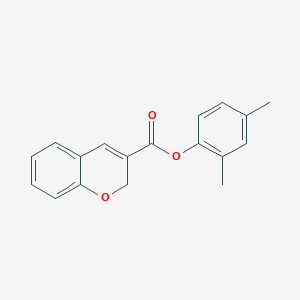
Adenosine, 2'-deoxy-N-(1-oxo-4-pentenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adenosine, 2’-deoxy-N-(1-oxo-4-pentenyl)- is a synthetic derivative of adenosine, a nucleoside that plays a crucial role in biochemistry, particularly in cellular energy transfer and signal transduction. This compound is characterized by the substitution of the 2’-hydroxyl group with a hydrogen atom and the addition of a 1-oxo-4-pentenyl group at the nitrogen atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of adenosine, 2’-deoxy-N-(1-oxo-4-pentenyl)- typically involves the protection of the hydroxyl groups of adenosine, followed by selective deoxygenation at the 2’ position. The 1-oxo-4-pentenyl group is then introduced through an amide bond formation reaction. Common reagents used in these steps include protecting agents like silyl ethers, deoxygenating agents such as tributyltin hydride, and coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of automated synthesizers and continuous flow reactors to ensure consistent production quality.
化学反应分析
Types of Reactions
Adenosine, 2’-deoxy-N-(1-oxo-4-pentenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the pentenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
科学研究应用
Adenosine, 2’-deoxy-N-(1-oxo-4-pentenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular processes and as a potential modulator of biological pathways.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of cardiovascular diseases and cancer.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
作用机制
The mechanism of action of adenosine, 2’-deoxy-N-(1-oxo-4-pentenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit certain enzymes involved in nucleotide metabolism or activate receptors that regulate cellular responses.
相似化合物的比较
Similar Compounds
Adenosine: The parent compound, which has a hydroxyl group at the 2’ position.
2’-Deoxyadenosine: Similar to adenosine but lacks the hydroxyl group at the 2’ position.
N6-Benzyladenosine: Another derivative with a benzyl group at the nitrogen atom.
Uniqueness
Adenosine, 2’-deoxy-N-(1-oxo-4-pentenyl)- is unique due to the presence of the 1-oxo-4-pentenyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, alter its reactivity, and potentially improve its therapeutic efficacy.
属性
| 173346-57-1 | |
分子式 |
C15H19N5O4 |
分子量 |
333.34 g/mol |
IUPAC 名称 |
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]pent-4-enamide |
InChI |
InChI=1S/C15H19N5O4/c1-2-3-4-11(23)19-14-13-15(17-7-16-14)20(8-18-13)12-5-9(22)10(6-21)24-12/h2,7-10,12,21-22H,1,3-6H2,(H,16,17,19,23)/t9-,10+,12+/m0/s1 |
InChI 键 |
XDHZKSPGUWFXOZ-HOSYDEDBSA-N |
手性 SMILES |
C=CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O |
规范 SMILES |
C=CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B12924611.png)


![5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione](/img/structure/B12924636.png)

![6-Hydroxy-2-{4-[(6-methyloctyl)oxy]phenyl}-5-octylpyrimidin-4(3H)-one](/img/structure/B12924644.png)



